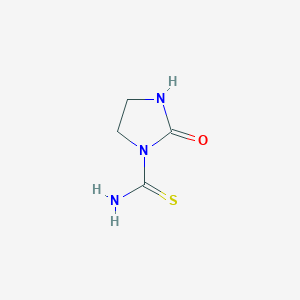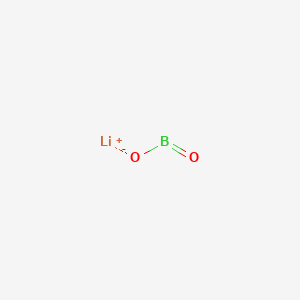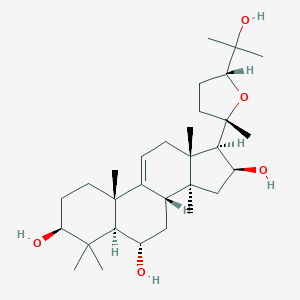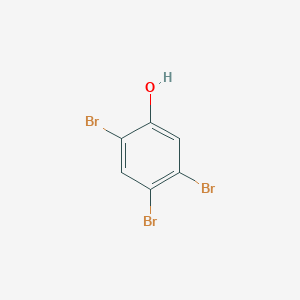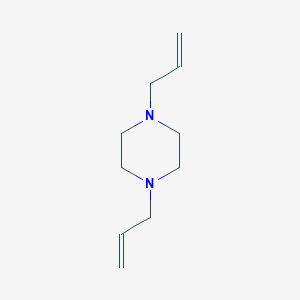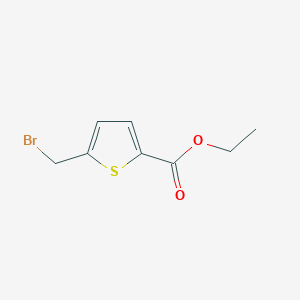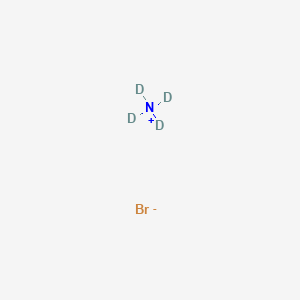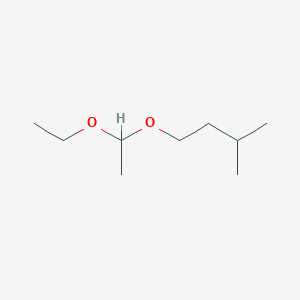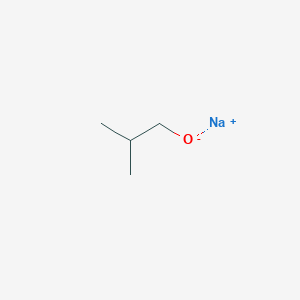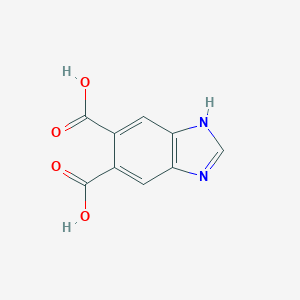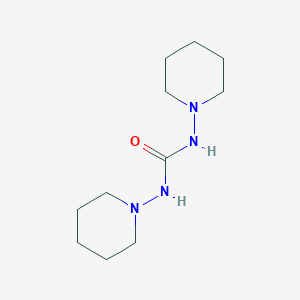
1,3-Dipiperidinourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipiperidinourea, also known as DPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used to synthesize a variety of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Dipiperidinourea is not fully understood. However, it is believed that 1,3-Dipiperidinourea exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
1,3-Dipiperidinourea has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1,3-Dipiperidinourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,3-Dipiperidinourea has been shown to have antiviral activity against a variety of viruses, including HIV and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Dipiperidinourea in lab experiments is its versatility. 1,3-Dipiperidinourea can be used to synthesize a variety of biologically active compounds, making it a valuable building block for drug development. Additionally, 1,3-Dipiperidinourea has been found to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes.
However, there are also some limitations to using 1,3-Dipiperidinourea in lab experiments. For example, the synthesis of 1,3-Dipiperidinourea can be challenging, and the yield of the reaction can be low. Additionally, the mechanism of action of 1,3-Dipiperidinourea is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research involving 1,3-Dipiperidinourea. One area of interest is the development of new drugs based on 1,3-Dipiperidinourea. Researchers could explore the use of 1,3-Dipiperidinourea as a building block for the synthesis of compounds with specific biological activities, such as anticancer agents or antiviral agents.
Another area of interest is the study of the mechanism of action of 1,3-Dipiperidinourea. Researchers could investigate the targets of 1,3-Dipiperidinourea in the body and the cellular processes that are modulated by 1,3-Dipiperidinourea. This could lead to a better understanding of the biological effects of 1,3-Dipiperidinourea and the development of more effective drugs based on this molecule.
Conclusion:
In conclusion, 1,3-Dipiperidinourea is a versatile molecule with a wide range of potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 1,3-Dipiperidinourea could lead to the development of new drugs and a better understanding of the biological processes involved in disease.
Métodos De Síntesis
The synthesis of 1,3-Dipiperidinourea can be achieved through a variety of methods. One of the most common methods is the reaction between piperidine and urea in the presence of a catalyst. The yield of this reaction can be improved by adjusting the reaction conditions, such as temperature, pressure, and the concentration of reactants.
Aplicaciones Científicas De Investigación
1,3-Dipiperidinourea has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 1,3-Dipiperidinourea has also been used as a building block for the synthesis of a variety of biologically active compounds, such as antihypertensive agents, antifungal agents, and anticoagulants.
Propiedades
Número CAS |
14631-68-6 |
|---|---|
Nombre del producto |
1,3-Dipiperidinourea |
Fórmula molecular |
C11H22N4O |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1,3-di(piperidin-1-yl)urea |
InChI |
InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16) |
Clave InChI |
MTQTYGHVBJMNPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
SMILES canónico |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Otros números CAS |
14631-68-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



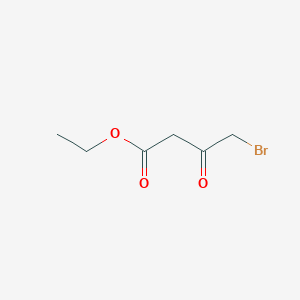
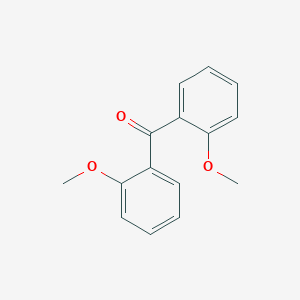
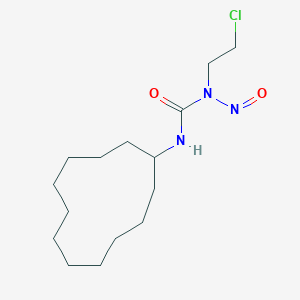
![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
